Valienone 7-phosphate(2-)
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Overview
Description
Valienone 7-phosphate(2-) is an organophosphate oxoanion obtained by deprotonation of the phosphate OH groups of valienone 7-phosphate; major species at pH 7.3.
Scientific Research Applications
Enzymatic Role in Biosynthesis
Valienone 7-phosphate(2-) plays a critical role in the biosynthesis of various bioactive compounds. The enzyme ValC is identified as a type of C7-cyclitol kinase, pivotal in the biosynthesis of validamycin A, an antifungal agent. It specifically phosphorylates valienone and validone to their 7-phosphate derivatives, indicating its selectivity and importance in the biosynthetic pathway (Minagawa et al., 2007).
Biosynthetic Pathway Insights
Studies on the biosynthesis of the C7-cyclitol moiety of acarbose in Actinoplanes species SE50/110 have shown that the cyclization of sedo-heptulose 7-phosphate leads to 2-epi-5-epi-valiolone, an intermediate in the biosynthetic pathway of acarbose, a diabetes medication. This process involves multiple enzymatic mechanisms, including phosphorylation, providing insights into the metabolic pathways leading to bioactive cyclitols (Zhang et al., 2002).
Analytical Methods for Quantification
A quantitative analytical method for valienone, crucial in the development of microbial processes for glycosidase inhibitor drugs, has been developed. This method, involving pre-column derivatization high-performance liquid chromatography, is essential for profiling C7-cyclitol in engineered mutants and evaluating the production capability of Streptomyces hygroscopicus (Cui et al., 2017).
De Novo Biosynthesis in Engineered Bacteria
Research on engineered Streptomyces hygroscopicus 5008 has demonstrated the potential for de novo biosynthesis of β-valienamine, a compound with pharmaceutical significance. This process employs an aminotransferase from Bacillus circulans, highlighting the potential of microbial engineering in producing biologically active compounds (Cui et al., 2016).
Mechanistic Insights into Biosynthetic Pathways
In-depth studies into the biosynthetic pathways of compounds like acarbose and validamycin have revealed the specific incorporation of intermediates like 2-epi-5-epi-valiolone into the final products. These insights are crucial for understanding the metabolic routes and the mechanisms of action of various enzymes involved in the process (Mahmud et al., 2001).
Synthesis and Characterization of Derivatives
Research also includes the synthesis of various derivatives of valienone and related compounds, further contributing to the understanding of their biosynthetic pathways and potential pharmaceutical applications. This includes the study of stereospecifically monodeuterated 5-epi-valiolones and their incorporation into bioactive compounds (Mahmud et al., 2001).
properties
Product Name |
Valienone 7-phosphate(2-) |
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Molecular Formula |
C7H9O8P-2 |
Molecular Weight |
252.11 g/mol |
IUPAC Name |
[(4R,5S,6R)-4,5,6-trihydroxy-3-oxocyclohexen-1-yl]methyl phosphate |
InChI |
InChI=1S/C7H11O8P/c8-4-1-3(2-15-16(12,13)14)5(9)7(11)6(4)10/h1,5-7,9-11H,2H2,(H2,12,13,14)/p-2/t5-,6+,7+/m1/s1 |
InChI Key |
OIBXQBFLSXHTEZ-VQVTYTSYSA-L |
Isomeric SMILES |
C1=C([C@H]([C@@H]([C@H](C1=O)O)O)O)COP(=O)([O-])[O-] |
Canonical SMILES |
C1=C(C(C(C(C1=O)O)O)O)COP(=O)([O-])[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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